molecular formula C7H14ClNO4S B161193 Tert-butyl 2-(chlorosulfonyl)ethylcarbamate CAS No. 134019-73-1

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate

Cat. No.: B161193
CAS No.: 134019-73-1
M. Wt: 243.71 g/mol
InChI Key: PCEAZBVTZGTIEC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is an organic compound with the molecular formula C7H14ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .

Preparation Methods

The synthesis of tert-butyl 2-(chlorosulfonyl)ethylcarbamate involves organic synthetic chemistry techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is widely used in scientific research for:

Mechanism of Action

The mechanism of action of tert-butyl 2-(chlorosulfonyl)ethylcarbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-(chlorosulfonyl)ethylcarbamate include:

This compound is unique due to its specific functional groups, which provide distinct reactivity and versatility in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-chlorosulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEAZBVTZGTIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590810
Record name tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134019-73-1
Record name tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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